molecular formula C7H9Cl2F3N2S B578102 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride CAS No. 1313012-28-0

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride

Cat. No.: B578102
CAS No.: 1313012-28-0
M. Wt: 281.118
InChI Key: YPVPAPUNFXTHPC-UHFFFAOYSA-N
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Description

“4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1313012-28-0 . It has a molecular weight of 281.13 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 281.13 .

Scientific Research Applications

Heterocyclic Compounds and Their Biological Significance

  • Triazine Scaffold in Medicinal Chemistry : Triazines, including derivatives with modifications on benzene rings, have shown a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This suggests that similar structural compounds like "4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride" might also have potential applications in medicinal chemistry for developing future drugs (Verma et al., 2019).

Quinoxaline and Its Applications

  • Quinoxaline in Pharmaceuticals : Quinoxaline and its analogs are used in dyes, pharmaceuticals, and antibiotics, highlighting their importance in chemical synthesis for medical applications. This points towards the potential utility of structurally related compounds in pharmaceutical development (Pareek and Kishor, 2015).

LC-MS/MS Study of Degradation Processes

  • Degradation and Stability of Nitisinone : A study on the stability of nitisinone (a compound with a trifluoromethyl group) under various conditions can shed light on the degradation pathways and stability of related compounds, which is crucial for their application in environmental or medicinal contexts (Barchańska et al., 2019).

Synthetic and Structural Properties of Heterocyclic Compounds

  • Synthesis and Properties of Thiazolidinones : The synthesis of thiazolidinones through the reaction of chloral with substituted anilines offers insights into the structural and synthetic versatility of sulfur and nitrogen-containing heterocyclic compounds. This information could be valuable for the synthesis and application of "this compound" in scientific research (Issac and Tierney, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVPAPUNFXTHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736677
Record name 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313012-28-0
Record name 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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